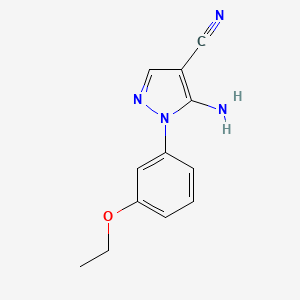
5-Amino-1-(3-ethoxyphenyl)-1h-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction involving aromatic aldehydes, malonitrile, and phenylhydrazine. This method is efficient and can be carried out in green media such as water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of green solvents and catalyst-free conditions makes this method environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by binding to its active site, thereby preventing the conversion of urea to ammonia . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substituents on the phenyl ring.
5-Amino-1,2,4-thiadiazole derivatives: These compounds share the amino and nitrile functional groups but have a different heterocyclic core.
Uniqueness
5-Amino-1-(3-ethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit urease and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
650629-04-2 |
|---|---|
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
5-amino-1-(3-ethoxyphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-2-17-11-5-3-4-10(6-11)16-12(14)9(7-13)8-15-16/h3-6,8H,2,14H2,1H3 |
InChI-Schlüssel |
DISXNWFQSGABAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)


![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)

![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)


